molecular formula C21H12Cl3NS B2625239 3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline CAS No. 339013-18-2

3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline

Cat. No.: B2625239
CAS No.: 339013-18-2
M. Wt: 416.74
InChI Key: LCCCONHYQLNTMY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenyl group and a 2,6-dichlorophenylsulfanyl group.

Scientific Research Applications

3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl group and the 2,6-dichlorophenylsulfanyl group can be achieved through nucleophilic aromatic substitution reactions. These reactions typically involve the use of chlorinated aromatic compounds and thiols in the presence of a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides, sulfoxides, and sulfones.

    Reduction: Dihydroquinolines, thiols, and amines.

    Substitution: Various substituted quinolines with different functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline depends on its specific application:

    Biological Activity: The compound may interact with enzymes, receptors, or DNA, leading to the inhibition of specific biological pathways. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell membranes.

    Materials Science: In materials science, the compound’s electronic properties are exploited to create conductive or luminescent materials. The presence of electron-donating and electron-withdrawing groups in the molecule can influence its electronic behavior.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the chlorophenyl and dichlorophenylsulfanyl groups, resulting in different chemical and biological properties.

    4-Chloroquinoline: Contains a chlorine atom at the 4-position but lacks the additional substituents, leading to different reactivity and applications.

    2,6-Dichlorophenylsulfanylquinoline: Similar structure but without the 4-chlorophenyl group, affecting its overall properties.

Uniqueness

3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline is unique due to the presence of both the 4-chlorophenyl and 2,6-dichlorophenylsulfanyl groups

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3NS/c22-15-10-8-13(9-11-15)16-12-14-4-1-2-7-19(14)25-21(16)26-20-17(23)5-3-6-18(20)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCCONHYQLNTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)SC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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